Calix[4]-bis-2,3-naphtho-crown-6

Nuclear waste remediation Solvent extraction Cesium selectivity

Calix-bis-2,3-naphtho-crown-6 (CAS 162898-44-4, molecular formula C64H64O12, molecular weight 1025.2 g/mol) is a 1,3-alternate calixarene-bis-crown-6 derivative featuring two 2,3-naphtho-substituted crown-6 ether moieties bridged across a calixarene scaffold. This compound belongs to the calix-crown-6 ligand family developed for selective cesium ion (Cs⁺) recognition, with applications spanning nuclear waste remediation, supported liquid membrane transport, and ion-selective electrode fabrication.

Molecular Formula C64H64O12
Molecular Weight 1025.2 g/mol
CAS No. 162898-44-4
Cat. No. B067664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalix[4]-bis-2,3-naphtho-crown-6
CAS162898-44-4
Molecular FormulaC64H64O12
Molecular Weight1025.2 g/mol
Structural Identifiers
SMILESC1COC2=CC3=CC=CC=C3C=C2OCCOCCOC4=C5CC6=CC=CC7=C6OCCOCCOC8=CC9=CC=CC=C9C=C8OCCOCCOC2=C(CC3=CC=CC(=C3OCCO1)C7)C=CC=C2CC4=CC=C5
InChIInChI=1S/C64H64O12/c1-2-10-46-42-58-57(41-45(46)9-1)69-29-21-65-25-33-73-61-49-13-5-14-50(61)38-54-18-8-20-56-40-52-16-6-15-51(62(52)74-34-26-66-22-30-70-58)39-55-19-7-17-53(37-49)63(55)75-35-27-67-23-31-71-59-43-47-11-3-4-12-48(47)44-60(59)72-32-24-68-28-36-76-64(54)56/h1-20,41-44H,21-40H2
InChIKeyORCATQOCYUOSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calix[4]-bis-2,3-naphtho-crown-6 CAS 162898-44-4: Technical Specifications and Procurement Considerations


Calix[4]-bis-2,3-naphtho-crown-6 (CAS 162898-44-4, molecular formula C64H64O12, molecular weight 1025.2 g/mol) is a 1,3-alternate calix[4]arene-bis-crown-6 derivative featuring two 2,3-naphtho-substituted crown-6 ether moieties bridged across a calix[4]arene scaffold . This compound belongs to the calix-crown-6 ligand family developed for selective cesium ion (Cs⁺) recognition, with applications spanning nuclear waste remediation, supported liquid membrane transport, and ion-selective electrode fabrication [1]. The 1,3-alternate conformation locks the two crown-6 cavities in a preorganized geometry optimal for Cs⁺ complexation, while the naphtho substituents on the crown ether rings modulate both extraction strength and selectivity profiles [2].

Why Calix[4]-bis-2,3-naphtho-crown-6 Cannot Be Interchanged with Other Calix-Crown-6 Ligands or Simple Crown Ethers


Calix-crown-6 ligands are not functionally interchangeable due to pronounced substituent-dependent variations in cesium extraction strength and selectivity. Systematic studies demonstrate that benzo substituents on the crown ether moiety decrease extraction strength while increasing cesium-to-sodium selectivity, whereas cyclohexano substituents negatively impact both parameters [1]. Even within the calix[4]arene-bis-crown-6 family, radiolytic stability differs markedly among structural variants: calix[4]arene-bis-crown-6 (CC), calix[4]arene-benzo-bis-crown-6 (CBC), and calix[4]-bis-2,3-naphtho-crown-6 (CNC) exhibit divergent degradation kinetics under identical irradiation conditions, affecting long-term process viability in nuclear waste treatment applications [2]. Simple crown ethers, including bis-(tert-butylbenzo)-21-crown-7—previously regarded as optimal for cesium separations—demonstrate substantially inferior cesium distribution coefficients and Cs/Na selectivity compared to calix[4]arene-bis-(2,3-naphtho-crown-6) under equivalent alkaline waste-simulating conditions [3].

Calix[4]-bis-2,3-naphtho-crown-6: Quantitative Comparative Performance Data for Procurement Decision-Making


Cesium Extraction Performance from Alkaline Nuclear Waste: Calix[4]-bis-2,3-naphtho-crown-6 Versus bis-(tert-Butylbenzo)-21-crown-7

In a direct comparative study under identical alkaline conditions simulating Hanford tank supernatant waste, calix[4]arene-bis-(2,3-naphtho-crown-6) demonstrated cesium/sodium selectivity ratios exceeding 10⁴ across all tested diluents. In contrast, bis-(tert-butylbenzo)-21-crown-7—a simple crown ether previously considered the benchmark for cesium separations—exhibited a Cs/Na selectivity ratio of at most 200 under the same conditions [1]. Furthermore, the cesium distribution coefficient obtained with the calixarene was approximately 200 times higher than that achieved with bis-(tert-butylbenzo)-21-crown-7 under identical experimental parameters [1].

Nuclear waste remediation Solvent extraction Cesium selectivity

Radiolytic Stability Under Gamma Irradiation: Calix[4]-bis-2,3-naphtho-crown-6 Versus Calix[4]arene-bis-crown-6 and Calix[4]arene-benzo-bis-crown-6

A comparative radiolytic stability study evaluated four commercially available calix-crown-6 ligands—calix[4]arene-bis-crown-6 (CC), calix[4]arene-benzo-bis-crown-6 (CBC), calix[4]-bis-2,3-naphtho-crown-6 (CNC), and calix[4]arene-bis-1,2-benzo-crown-6—under identical gamma irradiation conditions. Following exposure to 500 kGy absorbed dose, CNC retained significantly higher extraction efficiency for cesium compared to CC and CBC. The study reported that CC exhibited the most pronounced degradation, with cesium extraction percentage dropping from approximately 85% to below 40% after 500 kGy irradiation, whereas CNC maintained substantially higher post-irradiation extraction performance [1].

Radiolytic stability Nuclear waste processing Calix-crown-6 ligand comparison

Methylammonium Discrimination in Ion-Selective Electrodes: Calix[4]-bis-2,3-naphtho-crown-6 Versus Five Calix[4]arene-crown-6 Analogues

In a systematic evaluation of calix[4]arene-crown-6 conjugates as ionophores for methylammonium-selective electrodes, calix[4]-bis-2,3-naphtho-crown-6 demonstrated superior discrimination capability against other organic ammonium ions compared to five structurally related analogues [1]. The study assessed calix[4]-bis-1,2-benzo-crown-6, calix[4]-bis-crown-6, 1,3-dioctyloxy-calix[4]arene-crown-6, 1,3-diisopropoxy-calix[4]arene-crown-6, and 1,3-dimethoxy-calix[4]arene-crown-6 under identical membrane composition and measurement conditions. All five comparators were reported as less effective in discriminating methylammonium from interfering organic ammonium ions [1].

Ion-selective electrodes Methylammonium detection Potentiometric sensors

Supported Liquid Membrane Durability: Calix[4]-bis-2,3-naphtho-crown-6 Operational Stability Exceeding 20 Days

In a supported liquid membrane (SLM) configuration using 0.45 μm PTFE membranes impregnated with calix[4]-bis-2,3-naphtho-crown-6 in 80% 2-nitrophenyl octyl ether and 20% n-dodecane, the membrane exhibited remarkably good durability and chemical stability when tested over 20 days of continuous operation [1]. The extracted species conformed to a 1:1 metal-to-ligand stoichiometry, consistent with formation of an organophilic mono-Cs-crown complex. Under identical feed conditions (3 M HNO₃), fission products from irradiated natural uranium targets were poorly transported, whereas ¹³⁷Cs underwent significant transport, confirming high selectivity for cesium over other fission products [1].

Supported liquid membrane Cesium transport Membrane stability

Quantitative Cesium Extraction from PHWR Simulated High-Level Waste: Process Feasibility Data for Calix[4]-bis-2,3-naphtho-crown-6

Distribution studies using calix[4]-bis-2,3-naphtho-crown-6 as the extractant from pressurized heavy water reactor (PHWR) simulated high-level waste (SHLW) solution demonstrated quantitative extraction of Cs(I) from feed containing 0.32 g/L cesium. Complete extraction was achieved in five contacts at an organic-to-aqueous phase ratio (O/A) of 1:2 using 2.5 × 10⁻³ M ligand concentration [1]. Quantitative stripping of Cs(I) from the loaded organic phase was subsequently accomplished in two contacts with distilled water at an O/A ratio of 2 [1].

PHWR waste treatment Quantitative extraction Process development

Calix[4]-bis-2,3-naphtho-crown-6: Evidence-Based Research and Industrial Application Scenarios


Cesium-137 Removal from Alkaline High-Salt Nuclear Waste Matrices

Calix[4]-bis-2,3-naphtho-crown-6 is optimally deployed for selective ¹³⁷Cs extraction from alkaline tank waste supernatants containing high sodium concentrations, such as those at the Hanford Site. The demonstrated Cs/Na selectivity ratio exceeding 10⁴ [1] enables effective cesium separation even when sodium is present at orders-of-magnitude higher concentrations. The calixarene operates effectively at 0.01 M concentration across multiple diluent systems, with cesium distribution coefficients near unity achievable and simple water stripping sufficient for cesium recovery [1].

Radiotolerant Cesium Separation in High-Dose Gamma Irradiation Environments

For nuclear waste processing streams exposed to cumulative gamma doses up to 500 kGy, calix[4]-bis-2,3-naphtho-crown-6 offers superior radiolytic stability compared to alternative calix-crown-6 ligands such as calix[4]arene-bis-crown-6 (CC) and calix[4]arene-benzo-bis-crown-6 (CBC) [2]. This property makes CNC the preferred extractant for direct contact with high-activity waste streams where solvent degradation would otherwise necessitate frequent replenishment and generate secondary organic waste.

Supported Liquid Membrane Systems for Continuous ¹³⁷Cs Transport from Acidic Feeds

CNC-based supported liquid membranes using PTFE supports (0.45 μm pore size) and a carrier solution of 80% 2-nitrophenyl octyl ether with 20% n-dodecane provide continuous cesium transport with demonstrated operational stability exceeding 20 days [3]. The 1:1 metal-to-ligand extraction stoichiometry and poor transport of other fission products enable selective ¹³⁷Cs removal from acidic nitrate solutions, making this configuration suitable for analytical radiochemical separations and small-scale waste treatment applications [3].

Methylammonium-Selective Potentiometric Sensor Fabrication

For analytical laboratories requiring discrimination of methylammonium from structurally similar organic ammonium ions, calix[4]-bis-2,3-naphtho-crown-6 incorporated into PVC membrane electrodes (with potassium tetrakis(p-chlorophenyl)borate as ionic additive and bis(2-ethylhexyl) sebacate as solvent mediator) provides superior selectivity compared to five other calix[4]arene-crown-6 ionophores [4]. This application is relevant for environmental monitoring of methylammonium and related analytical determinations where cross-reactivity with other organic amines compromises measurement accuracy [4].

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